molecular formula C12H17ClFNS B1444887 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1289384-72-0

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Cat. No.: B1444887
CAS No.: 1289384-72-0
M. Wt: 261.79 g/mol
InChI Key: HYVKGFHRWVSQSX-UHFFFAOYSA-N
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Description

“4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring with a thiomethyl group attached to the 4-position of the piperidine ring. This thiomethyl group is further substituted with a 4-fluorophenyl group .

Scientific Research Applications

Pharmacological Properties and Applications

  • Selective Serotonin Reuptake Inhibitor (SSRI): Paroxetine hydrochloride, a derivative of 4-(((4-Fluorophenyl)thio)methyl)piperidine, is a selective serotonin reuptake inhibitor (SSRI) used for treating depression and several anxiety disorders. Its physicochemical properties, spectroscopic data, and pharmacokinetics have been thoroughly documented (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Chemical Analysis

  • Synthesis for Metabolic Studies: The synthesis of neuroleptic agents involving similar structures for use in metabolic studies has been explored. This includes synthesizing compounds for research on metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).
  • Discovery of Antimycobacterial Compounds: The discovery and synthesis of spiro-piperidin-4-ones, including compounds with similar structures, have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Medical and Biological Research

  • Calcium-Channel Blocking and Antihypertensive Activities: Research has demonstrated the potential of certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, with similar chemical structures, as calcium-channel blockers and antihypertensive agents (Shanklin, Johnson, Proakis, & Barrett, 1991).
  • Degradation Impurity Analysis: The spectral characterization of degradation impurities in paroxetine hydrochloride hemihydrate, which shares a similar chemical backbone, has been performed. This includes studying impurities formed under stressed conditions, important for pharmaceutical quality control (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).

Neurological Research

  • Serotonin Reuptake Inhibition and Memory Improvement: A study on a compound structurally similar to 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride indicated its potential in improving cognitive impairments caused by cholinergic dysfunction (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).

Safety and Hazards

The compound is classified as potentially hazardous. Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKGFHRWVSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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